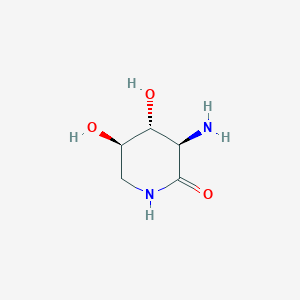
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one, also known as L-erythro-3,4-dihydroxyphenylalanine (L-DOPA), is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. L-DOPA is synthesized in the body from the amino acid tyrosine, and is used as a treatment for Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain.
作用机制
L-DOPA is converted to dopamine in the brain by the enzyme aromatic L-amino acid decarboxylase (AADC). Dopamine then binds to dopamine receptors in the brain, leading to an increase in dopamine signaling and an improvement in motor symptoms in patients with Parkinson's disease.
生化和生理效应
L-DOPA has a number of biochemical and physiological effects in the body. It is a precursor to dopamine, which is an important neurotransmitter involved in the regulation of movement, mood, and motivation. L-DOPA can increase dopamine levels in the brain, leading to an improvement in motor symptoms in patients with Parkinson's disease. However, long-term use of L-DOPA can lead to the development of dyskinesias, or abnormal involuntary movements, which can be a limiting factor in its use as a treatment for Parkinson's disease.
实验室实验的优点和局限性
L-DOPA has a number of advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the physiology of dopamine signaling in the brain. However, the effects of L-DOPA can be complex and variable, and its use in lab experiments may not accurately reflect its effects in vivo.
未来方向
There are a number of future directions for research on L-DOPA. One area of interest is the development of new drugs that can target specific dopamine receptors in the brain, with the goal of reducing the side effects associated with long-term use of L-DOPA. Another area of interest is the development of new treatments for Parkinson's disease that can target other aspects of the disease, such as the underlying neurodegeneration or the development of non-motor symptoms. Finally, research on L-DOPA may lead to a better understanding of the role of dopamine in other neurological disorders, such as depression and addiction.
合成方法
L-DOPA can be synthesized in the laboratory using a variety of methods, including the Strecker synthesis, the Arndt-Eistert reaction, and the Mannich reaction. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide, followed by hydrolysis to yield L-DOPA. The Arndt-Eistert reaction involves the reaction of an amino acid with diazomethane, followed by oxidation to yield L-DOPA. The Mannich reaction involves the reaction of an aldehyde or ketone with formaldehyde and an amine, followed by acid-catalyzed cyclization to yield L-DOPA.
科学研究应用
L-DOPA has been extensively studied for its therapeutic potential in the treatment of Parkinson's disease. Parkinson's disease is characterized by a loss of dopamine-producing neurons in the brain, leading to a decrease in dopamine levels and the development of motor symptoms such as tremors, rigidity, and bradykinesia. L-DOPA is converted to dopamine in the brain, and can therefore increase dopamine levels and improve motor symptoms in patients with Parkinson's disease.
属性
CAS 编号 |
135030-05-6 |
|---|---|
产品名称 |
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one |
分子式 |
C5H10N2O3 |
分子量 |
146.14 g/mol |
IUPAC 名称 |
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c6-3-4(9)2(8)1-7-5(3)10/h2-4,8-9H,1,6H2,(H,7,10)/t2-,3-,4+/m1/s1 |
InChI 键 |
HCHNBOFMNHKJPL-JJYYJPOSSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H](C(=O)N1)N)O)O |
SMILES |
C1C(C(C(C(=O)N1)N)O)O |
规范 SMILES |
C1C(C(C(C(=O)N1)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



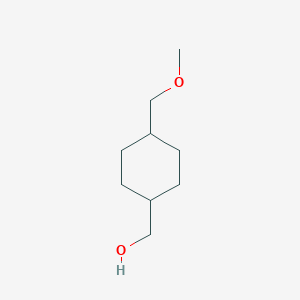
![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
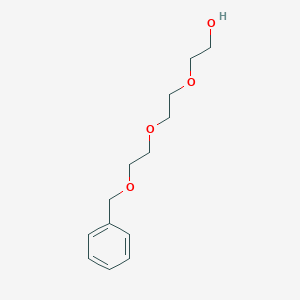
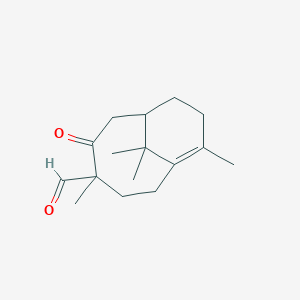
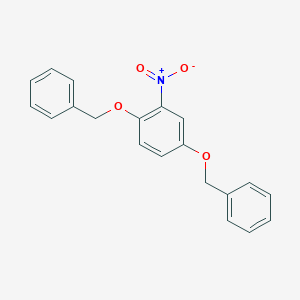
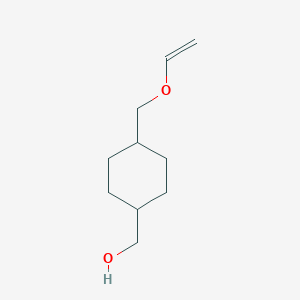
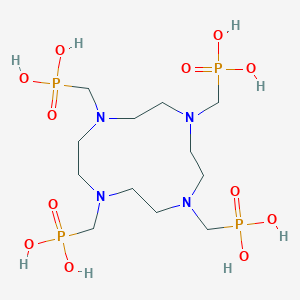
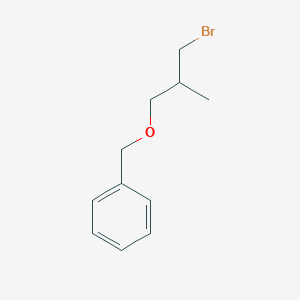

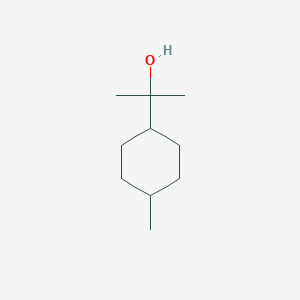
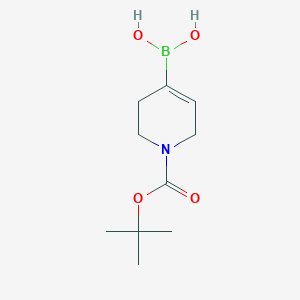
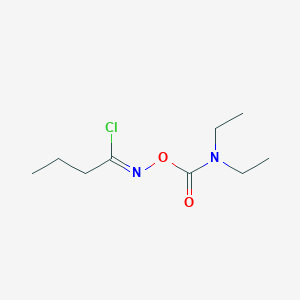
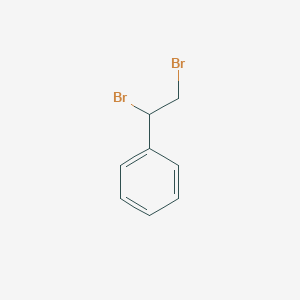
![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)